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Isobutylsuccinic Acid-d9

Cat. No.: B1162595
M. Wt: 183.25
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Description

Contextualizing the Role of Stable Isotope Labeling in Contemporary Chemical Biology Research

Stable isotope labeling is a technique where an atom in a molecule is replaced by its stable (non-radioactive) isotope. wikipedia.org This "label" allows researchers to track the molecule through complex biological or chemical processes without altering its fundamental chemical properties. wikipedia.orgstudysmarter.co.uk In chemical biology, this method is indispensable for a variety of applications, including metabolic flux analysis, which elucidates the flow of atoms through metabolic pathways. wikipedia.orgnih.gov By introducing isotopically labeled compounds into cells or organisms, scientists can monitor their transformation and incorporation into various biomolecules, providing a dynamic view of cellular processes. silantes.comdiagnosticsworldnews.com This approach has been instrumental in studying the metabolism of amino acids, lipids, and nucleic acids, offering insights into disease diagnosis, drug development, and the fundamental workings of life. silantes.comdiagnosticsworldnews.com

The Significance of Deuterium (B1214612) Incorporation in Investigating Complex Biological and Chemical Systems

Deuterium (D or ²H), a stable isotope of hydrogen, is a particularly valuable label. simsonpharma.com Its mass is approximately double that of protium (B1232500) (¹H), the most common hydrogen isotope. This significant mass difference can lead to a kinetic isotope effect, where reactions involving the breaking of a carbon-deuterium (C-D) bond proceed at a slower rate than the corresponding carbon-hydrogen (C-H) bond. This effect is a powerful tool for studying reaction mechanisms.

Furthermore, the incorporation of deuterium into molecules can enhance their metabolic stability. nih.gov By replacing hydrogen atoms at sites susceptible to metabolic oxidation, the rate of drug metabolism can be slowed, potentially improving a drug's pharmacokinetic profile. nih.gov This strategy, known as the "deuterium switch," has garnered significant interest in pharmaceutical research. nih.gov The use of deuterium also extends to protecting cells from oxidative damage, as the stronger C-D bond is more resistant to cleavage by reactive oxygen species. nih.gov Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry can easily detect the presence of deuterium, making it an excellent tracer in complex systems. wikipedia.orgornl.gov

Overview of Succinic Acid Derivatives within Key Metabolic and Chemical Pathways

Succinic acid and its derivatives are central to cellular metabolism. Succinate (B1194679) is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental pathway for energy production in aerobic organisms. frontiersin.orgnih.govwikipedia.org It is also involved in the reductive branch of the TCA cycle and the glyoxylate (B1226380) cycle. wikipedia.org Beyond its role in energy metabolism, succinate acts as a signaling molecule, reflecting the metabolic state of the cell. wikipedia.org

Succinic acid derivatives are also important in various chemical applications. They serve as precursors for the synthesis of a wide range of valuable chemicals, including 1,4-butanediol, tetrahydrofuran, and various polymers. frontiersin.orgnih.gov Isobutylsuccinic acid, for instance, has been used in the synthesis of inhibitors for enzymes like human leukocyte elastase. pharmaffiliates.comchemicalbook.com The study of these derivatives, often aided by isotopic labeling, is crucial for both understanding fundamental biological processes and developing new industrial and pharmaceutical products.

Chemical and Physical Properties of Isobutylsuccinic Acid-d9

PropertyValue
Chemical Name This compound
Synonyms 2-(2-Methylpropyl)-butanedioic Acid-d9; 4-Methyl-1,2-pentanedicarboxylic Acid-d9
Molecular Formula C₈H₅D₉O₄
Molecular Weight 183.25 g/mol
Storage Temperature 2-8°C Refrigerator

Table 1: General properties of this compound. Data sourced from Pharmaffiliates. pharmaffiliates.com

Research Applications of this compound

Application AreaDescription
Enzyme Inhibition Studies This compound is a labeled form of Isobutylsuccinic Acid, which has been utilized in the synthesis of succinimide (B58015) derivatives. These derivatives have been investigated as inhibitors of human leukocyte elastase, cathepsin G, and proteinase 3. The deuterated form can be used as an internal standard in pharmacokinetic studies of these inhibitors.
Metabolic Tracer As a deuterated succinic acid derivative, it can be employed in metabolic flux analysis to trace the pathways of succinate and related metabolites in biological systems.
Pharmacokinetic Studies The deuterium label allows for detailed investigations into the absorption, distribution, metabolism, and excretion (ADME) of isobutylsuccinic acid-based compounds.

Table 2: Research applications of this compound. Information derived from various sources. pharmaffiliates.comchemicalbook.comevitachem.comevitachem.com

Properties

Molecular Formula

C₈H₅D₉O₄

Molecular Weight

183.25

Synonyms

2-(2-Methylpropyl)-butanedioic Acid-d9;  (2-Methylpropyl)-butanedioic Acid-d9;  4-Methyl-1,2-pentanedicarboxylic Acid-d9

Origin of Product

United States

Methodological Approaches for the Research Oriented Synthesis of Deuterated Isobutylsuccinic Acid

Strategic Considerations for Site-Specific Deuterium (B1214612) Incorporation in Organic Synthesis

The selective introduction of deuterium at specific sites within a molecule is a primary challenge in the synthesis of isotopically labeled compounds. For Isobutylsuccinic Acid-d9, the nine deuterium atoms are located on the isobutyl group. Several strategies can be employed for such site-specific deuteration of aliphatic chains.

One prominent method involves the use of deuterated building blocks. In this approach, a commercially available or synthetically prepared isobutyl-d9 precursor, such as isobutyl-d9 bromide or iodide, can be utilized in a classic malonic ester synthesis or its variations. This ensures that the deuterium atoms are incorporated at the desired positions from the outset.

Alternatively, late-stage deuteration techniques offer the flexibility of introducing deuterium into a pre-existing molecular framework. Recent advances in catalysis have enabled site-selective C(sp³)–H deuteration. Methods such as chemoenzymatic catalysis, which can achieve high chemo- and regioselectivity, or transition-metal-catalyzed H/D exchange reactions are viable options. nih.gov For instance, a palladium-catalyzed reaction could be employed to selectively deuterate the isobutyl moiety of an appropriate precursor. nih.gov Another innovative approach is the use of synergistic photoredox and hydrogen atom transfer (HAT) catalysis, which allows for the precise deuteration of aliphatic carboxylic acids under mild conditions. dntb.gov.uanih.gov

The choice of strategy depends on factors such as the availability of deuterated starting materials, the desired level of isotopic enrichment, and the compatibility of the reaction conditions with other functional groups in the molecule.

Design Principles for Precursor Selection and Reaction Pathways in Succinic Acid Derivative Synthesis

The synthesis of isobutylsuccinic acid and its deuterated analogue can be approached through several established reaction pathways for succinic acid derivatives. The selection of precursors is critical and is guided by the chosen synthetic route.

A common and effective method for the synthesis of substituted succinic acids is the Michael addition. In this pathway, a nucleophile is added to an α,β-unsaturated dicarboxylic acid or its ester derivative. For the synthesis of isobutylsuccinic acid, an isobutyl nucleophile, such as that derived from an isobutyl Grignard reagent or an isobutylcuprate, could be added to maleic acid or its diester. The use of a deuterated isobutyl nucleophile (isobutyl-d9-magnesium bromide) would directly yield the desired deuterated product.

Another versatile approach is the alkylation of a succinate (B1194679) enolate. Diethyl succinate can be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form an enolate, which can then be alkylated with a suitable electrophile. In the context of this compound synthesis, the electrophile would be an isobutyl-d9 halide (e.g., 1-bromo-2-methylpropane-d9).

The Stobbe condensation, which involves the reaction of a ketone or aldehyde with a succinic ester in the presence of a base, provides another route to alkylidene succinic acids, which can be subsequently reduced to the desired substituted succinic acid. While less direct for isobutylsuccinic acid, this pathway highlights the diversity of synthetic strategies available for succinic acid derivatives.

A representative synthetic pathway for non-deuterated isobutylsuccinic acid is presented in the table below, which can be adapted for the deuterated analogue by using the corresponding deuterated starting materials.

StepReactantsReagents and ConditionsProduct
1Diethyl maleate, Isobutylmagnesium bromideCuI (catalytic), THF, -78 °C to rtDiethyl 2-isobutylsuccinate
2Diethyl 2-isobutylsuccinateNaOH (aq), EtOH, refluxIsobutylsuccinic acid disodium (B8443419) salt
3Isobutylsuccinic acid disodium saltHCl (aq)Isobutylsuccinic acid

Exploration of Scalable Synthetic Routes for Deuterated Aliphatic Carboxylic Acids

The transition from laboratory-scale synthesis to larger-scale production of deuterated compounds presents unique challenges, including the cost of deuterated reagents and the need for robust and efficient reaction conditions. For deuterated aliphatic carboxylic acids like this compound, scalable synthetic routes are of significant interest.

One promising scalable method is the decarboxylative deuteration of carboxylic acids. dntb.gov.ua This approach utilizes D₂O as an inexpensive and readily available deuterium source. dntb.gov.ua The reaction proceeds via synergistic photoredox and HAT catalysis and has been demonstrated to be scalable up to the 50 mmol scale in recirculation reactors. dntb.gov.ua This method could potentially be applied to a precursor carboxylic acid to introduce deuterium at a specific position.

Furthermore, catalytic H/D exchange reactions using heterogeneous catalysts are inherently scalable. Nanostructured iron catalysts, for example, have been employed for the selective deuteration of various organic molecules using D₂O under hydrogen pressure, with demonstrations on the kilogram scale. nih.gov While typically applied to (hetero)arenes, the development of similar catalysts for aliphatic systems is an active area of research.

For syntheses relying on deuterated building blocks, the scalability is often dictated by the availability and cost of the starting materials. Efficient, high-yielding reactions are paramount to ensure the economical use of the expensive deuterated precursors. The malonic ester synthesis, being a classic and well-understood reaction, is often amenable to scale-up with appropriate process optimization.

Optimization of Reaction Conditions for Maximizing Isotopic Enrichment and Purity

Achieving high isotopic enrichment and chemical purity is a critical goal in the synthesis of deuterated compounds. The optimization of reaction conditions plays a pivotal role in this endeavor. Key parameters that require careful tuning include the choice of deuterium source, catalyst, solvent, temperature, and reaction time.

The isotopic purity of the deuterium source (e.g., D₂O, deuterated solvents, or deuterated reagents) directly impacts the maximum achievable isotopic enrichment of the final product. It is essential to use sources with the highest available deuterium content.

In catalytic deuteration reactions, the nature and loading of the catalyst are crucial. For instance, in photoredox-mediated deuteration, the selection of the photocatalyst and the HAT catalyst can significantly influence the reaction's efficiency and selectivity. researchgate.net Optimization studies often involve screening a panel of catalysts and adjusting their concentrations to maximize deuterium incorporation while minimizing side reactions.

The reaction medium can also affect the outcome. The use of deuterated solvents can help to minimize the incorporation of protium (B1232500) from the solvent. Temperature and reaction time are often interdependent and need to be optimized to ensure complete reaction and high deuterium incorporation without promoting side reactions or deuterium scrambling.

The determination of isotopic enrichment and purity is typically performed using analytical techniques such as high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org HR-MS can provide precise information on the mass of the molecule and the distribution of isotopologues, allowing for the calculation of the percentage of isotopic enrichment. rsc.org NMR spectroscopy, particularly ¹H and ²H NMR, can confirm the positions of the deuterium atoms and provide quantitative data on the degree of deuteration at specific sites. rsc.org

A systematic approach to optimization, often employing design of experiments (DoE), can efficiently identify the optimal reaction conditions to achieve the desired isotopic enrichment and purity for this compound.

The following table provides a hypothetical example of data from an optimization study for a deuteration reaction.

EntryCatalyst (mol%)Temperature (°C)Time (h)Isotopic Enrichment (%)
11251285
22251292
32401295
424024>98

Advanced Analytical Applications of Isobutylsuccinic Acid D9 in Quantitative and Qualitative Research

Mass Spectrometry (MS) Based Quantification Employing Stable Isotope Labeled Internal Standards

In the realm of quantitative analysis by mass spectrometry, stable isotope-labeled (SIL) internal standards are indispensable for achieving high accuracy and precision. Isobutylsuccinic Acid-d9, a deuterated analog of isobutylsuccinic acid, serves as an exemplary internal standard. Its chemical and physical properties closely mirror those of the unlabeled analyte, ensuring analogous behavior during sample preparation, chromatographic separation, and ionization. The mass difference between the labeled and unlabeled compounds allows for their distinct detection by the mass spectrometer, enabling the correction of analytical variability.

The development of robust and high-throughput LC-MS/MS methods is critical for the efficient analysis of large sample cohorts. This compound is an ideal internal standard for the quantification of its non-labeled counterpart, isobutylsuccinic acid, in various biological matrices. The use of a deuterated standard effectively compensates for variations that may occur during sample extraction and instrumental analysis. sigmaaldrich.com

Method validation is a crucial step to ensure the reliability of the analytical data. A typical validation process for an LC-MS/MS assay includes the assessment of linearity, accuracy, precision, and stability. For instance, a validated method for isobutylsuccinic acid might demonstrate linearity across a concentration range of 0.1 to 10 µg/mL, with a coefficient of determination (r²) exceeding 0.99. Precision and accuracy are evaluated at multiple concentration levels, with acceptance criteria generally requiring the coefficient of variation (CV) to be below 15% and accuracy to be within 85-115%.

A key aspect of method development involves the optimization of chromatographic conditions to achieve baseline separation of the analyte from endogenous matrix components, thereby minimizing the potential for ion suppression or enhancement. Furthermore, the use of multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard, significantly enhances the selectivity and sensitivity of the assay.

Table 1: Typical Validation Parameters for an LC-MS/MS Method

Parameter Typical Acceptance Criteria
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10
Intra-assay Precision (CV%) < 15%
Inter-assay Precision (CV%) < 15%

Isotope dilution GC-MS is a definitive method for quantitative analysis. For a compound like isobutylsuccinic acid, which is not sufficiently volatile for direct GC analysis, a derivatization step is necessary. Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach to increase volatility and thermal stability. neliti.com The optimization of the GC-MS protocol involves several critical steps. The GC temperature program must be carefully controlled to ensure the separation of the derivatized analyte from other sample components. The choice of ionization mode, typically electron ionization (EI), and the selection of specific ions for monitoring in selected ion monitoring (SIM) mode are crucial for achieving high sensitivity and selectivity. This compound serves as the internal standard, and the ratio of the peak area of the analyte to the internal standard is used for quantification.

Matrix effects, caused by co-eluting endogenous components that interfere with the ionization of the target analyte, are a major challenge in LC-MS/MS analysis of complex biological samples like plasma and urine. myadlm.org These effects can lead to either suppression or enhancement of the analyte signal, compromising the accuracy of quantification. Deuterated internal standards, such as this compound, are highly effective in compensating for these matrix effects. myadlm.orglcms.cz Since the deuterated standard co-elutes with the analyte and experiences the same ionization suppression or enhancement, the ratio of their signals remains consistent, allowing for accurate quantification.

In addition to using a deuterated internal standard, various sample preparation strategies can be employed to minimize matrix effects. These include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE), which aim to remove interfering substances before analysis. The choice of the sample cleanup method is dependent on the properties of the analyte and the complexity of the sample matrix.

Research Paradigms Employing Isobutylsuccinic Acid D9 for Mechanistic and Pathway Elucidation

Metabolic Flux Analysis (MFA) and Isotope Tracing Studies in Cellular and Subcellular Systems

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates of metabolic reactions within a biological system. creative-proteomics.com When combined with isotope tracing, particularly using stable isotopes like deuterium (B1214612), MFA provides unparalleled insights into the intricate workings of cellular metabolism. Isobutylsuccinic Acid-d9, a deuterated analog of isobutylsuccinic acid, serves as a valuable tracer in these studies. By introducing this labeled compound into cellular or subcellular systems, researchers can track the movement of the deuterium atoms through various metabolic pathways. nih.govmdpi.com This allows for the detailed mapping and quantification of metabolic fluxes, revealing how cells utilize and transform metabolites under different conditions.

Stable isotope tracers such as this compound are instrumental in unraveling the complexities of intermediary metabolism. researchgate.net By tracing the incorporation of deuterium from this compound into downstream metabolites, researchers can identify and quantify the contributions of different metabolic pathways to the synthesis of key biomolecules. researchgate.net This approach helps to elucidate the interconnections between various metabolic pathways, such as the tricarboxylic acid (TCA) cycle, glycolysis, and amino acid metabolism. creative-proteomics.com The detection of deuterated isotopologues of metabolites using techniques like mass spectrometry provides a detailed picture of metabolic network activity. nih.gov

Key Research Findings from Isotope Tracing Studies:

Tracer CompoundOrganism/SystemKey FindingAnalytical Technique
[¹³C]-labeled glucoseE. coliRevealed the distribution of carbon flux between the pentose (B10789219) phosphate (B84403) pathway and glycolysis.Mass Spectrometry
[¹⁵N]-labeled glutamineHuman cancer cellsDemonstrated the role of glutamine as a major nitrogen source for nucleotide biosynthesis.Mass Spectrometry
Deuterated water (D₂O)Murine modelsQuantified the rates of de novo lipogenesis in various tissues.Mass Spectrometry

The use of deuterated tracers like this compound allows for the specific tracking of hydrogen atom fluxes within biochemical networks. nih.govnih.gov This is particularly valuable for studying redox metabolism and the flow of reducing equivalents, such as NADH and FADH₂, which play a central role in energy production. By monitoring the transfer of deuterium atoms, researchers can gain insights into the activities of dehydrogenases and other enzymes involved in redox reactions. nih.gov This information is crucial for constructing and validating comprehensive models of cellular metabolism. researchgate.net

Table of Deuterated Tracers and Their Applications in Flux Analysis:

Deuterated TracerMetabolic Pathway StudiedInformation Gained
Glucose-d7Glycolysis, Pentose Phosphate PathwayRates of glucose uptake and utilization, NADPH production.
Glutamine-d5TCA Cycle, Amino Acid MetabolismAnaplerotic flux, nitrogen metabolism.
Palmitate-d31Fatty Acid OxidationRates of beta-oxidation, contribution to TCA cycle.
This compound TCA Cycle, Branched-Chain Amino Acid MetabolismEntry and metabolism of succinate (B1194679) analogs, pathway interactions.

To translate the raw isotopic labeling data into quantitative metabolic fluxes, computational modeling is essential. nih.gov Stoichiometric models of metabolic networks are used in conjunction with the experimental data to solve for the unknown flux values. embopress.org This integration allows for the precise determination of the rates of all reactions in the network, providing a systems-level understanding of cellular metabolism. mdpi.com The use of deuterated tracers can improve the accuracy and resolution of these models by providing additional constraints on the system. scispace.com

The insights gained from MFA and isotope tracing studies have significant applications in metabolic engineering and bioprocess optimization. nih.gov By understanding the metabolic fluxes within a production organism, researchers can identify bottlenecks and target specific enzymes for genetic modification to improve the yield of a desired product. nih.govnih.govresearchgate.net For instance, if a particular pathway is found to be limiting, the expression of enzymes in that pathway can be upregulated. Conversely, competing pathways that divert flux away from the desired product can be downregulated or knocked out. Isotope tracing with compounds like this compound can be used to verify the effects of these genetic modifications and to further refine the metabolic model for iterative rounds of strain improvement. nih.gov

Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Determination

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced with one of its heavier isotopes. wikipedia.org This effect arises from the differences in the zero-point vibrational energies of bonds involving the lighter and heavier isotopes. ucsb.edu By measuring the KIE, researchers can gain valuable insights into the mechanism of a reaction, particularly the nature of the transition state. nih.gov

In the context of enzyme-catalyzed reactions, KIE studies using deuterated substrates like this compound can help to identify the rate-limiting step of the reaction. nih.govwikipedia.org If the cleavage of a carbon-hydrogen bond is the slowest step in the reaction, replacing the hydrogen with a deuterium will result in a significant decrease in the reaction rate, leading to a primary KIE. princeton.edu Conversely, if the C-H bond cleavage is not rate-limiting, the KIE will be small or non-existent. nih.gov This information is crucial for understanding how enzymes achieve their remarkable catalytic efficiency and for the design of enzyme inhibitors. acs.org For example, a significant KIE was observed in the reaction of deuterated arachidonic acids with human 12- and 15-lipoxygenases, indicating that hydrogen abstraction is the rate-limiting step. nih.gov

Probing Transition State Structures and Reaction Stereochemistry via Deuterium Labeling

The replacement of hydrogen with its stable isotope, deuterium, serves as a powerful, non-invasive probe for elucidating the intricate details of chemical reaction mechanisms. chem-station.com This strategy leverages the kinetic isotope effect (KIE), a phenomenon where the greater mass of deuterium compared to protium (B1232500) (hydrogen) results in a stronger carbon-deuterium (C-D) bond versus a carbon-hydrogen (C-H) bond. scispace.comresearchgate.net Consequently, reactions that involve the cleavage of a C-D bond in their rate-determining step proceed more slowly than the equivalent C-H bond cleavage. scispace.com By precisely measuring these rate differences, researchers can gain critical insights into the transition state of a reaction—the fleeting, high-energy arrangement of atoms that exists between reactants and products.

The magnitude of the KIE can indicate the extent to which a specific C-H bond is broken in the transition state, thereby helping to map its structure. For instance, in studies of palladium-catalyzed reactions, deuterium labeling has been instrumental in distinguishing between different possible mechanistic pathways. acs.org The strategic placement of deuterium atoms within a reactant molecule, such as this compound, allows scientists to track the fate of specific atoms throughout a reaction sequence.

This tracking is also fundamental to determining reaction stereochemistry—the three-dimensional arrangement of atoms in the products. Deuterium labeling studies have been used to unambiguously establish whether a reaction proceeds through a syn or anti mechanism, where components are added to the same or opposite faces of a molecule, respectively. acs.orgacs.org For example, in Wacker-type oxidative cyclizations, the position of deuterium in the final product revealed the stereochemistry of the key oxypalladation step. acs.org The lack of deuterium scrambling or its specific migration to a new position provides definitive evidence that can confirm or rule out proposed intermediate structures and stereochemical outcomes. acs.orgacs.org

Table 1: Comparison of Carbon-Hydrogen and Carbon-Deuterium Bonds
PropertyCarbon-Hydrogen (C-H)Carbon-Deuterium (C-D)Implication for Mechanistic Studies
Vibrational FrequencyHigherLowerContributes to a lower zero-point energy for the C-D bond. scispace.com
Bond EnergyLowerHigherRequires more energy to break a C-D bond, leading to slower reaction rates. researchgate.net
Kinetic Isotope Effect (kH/kD)Typically > 1 for primary KIEThe magnitude of the effect provides insight into bond-breaking in the transition state. scispace.com

Chemical Tagging and Derivatization Strategies for Advanced Proteomics and Metabolomics Research

In the fields of proteomics (the large-scale study of proteins) and metabolomics (the study of small molecules or metabolites), researchers face the immense challenge of analyzing highly complex biological samples containing thousands of distinct molecules with diverse chemical properties and wide concentration ranges. meliomics.comresearchgate.net Chemical derivatization is a widely employed strategy to overcome these analytical hurdles. acs.orgoup.com This process involves chemically modifying the target analytes to improve their analytical characteristics for techniques like liquid chromatography-mass spectrometry (LC-MS). meliomics.comtandfonline.com

The primary goals of derivatization are to:

Enhance Detectability: By introducing a chemical tag, the ionization efficiency of a molecule in the mass spectrometer can be dramatically increased, improving sensitivity. oup.comtandfonline.com

Improve Chromatographic Separation: Modifying the polarity of analytes can improve their retention and separation on a chromatography column, leading to better resolution of individual compounds within a mixture. meliomics.comresearchgate.net

Increase Compound Stability: Derivatization can protect unstable functional groups, preventing degradation during sample processing and analysis. researchgate.net

This approach divides the comprehensive metabolome or proteome into more manageable sub-groups based on specific functional groups (e.g., amines, carboxyls, carbonyls), which are targeted by specific derivatization reagents. meliomics.com

Introduction of Deuterated Labels for Precise Mass Shift Detection in Quantitative Analyses

A sophisticated application of chemical derivatization is the use of stable isotope labeling for quantitative analysis. nih.govacs.org Introducing a deuterated label, such as in this compound, creates a "heavy" version of a molecule that is chemically nearly identical to its "light" (non-deuterated) counterpart but possesses a distinct, predictable mass difference. This mass shift is the cornerstone of highly accurate quantitative methods in mass spectrometry. acs.org

In this "chemical isotope labeling" (CIL) strategy, a sample might be split and derivatized with a "light" reagent, while a reference or standard is derivatized with a "heavy" (deuterated) version of the same reagent. meliomics.com When the samples are combined and analyzed by MS, the light and heavy versions of the same analyte appear as a pair of peaks separated by a known mass difference. The ratio of the intensities of these peaks allows for precise relative quantification. acs.org This approach significantly improves accuracy and precision by minimizing the analytical variability that can affect label-free methods. nih.gov

This principle has been extended to multiplexed analysis through the development of isobaric tags, such as Deuterium Isobaric Amine-Reactive Tags (DiART). acs.orgresearchgate.net These reagents label peptides from different samples. The tags themselves have the same total mass (are isobaric), so the labeled peptides from all samples appear as a single peak in the initial MS scan, simplifying the spectrum and boosting signal intensity. acs.orgacs.org Upon fragmentation in a subsequent MS/MS analysis, the tags release "reporter ions" of different masses, and the intensities of these reporter ions are used to quantify the relative abundance of the peptide across the different samples. acs.orgnih.gov The use of deuterium in the synthesis of these tags is often more cost-effective than relying solely on 13C or 15N isotopes. acs.org

Table 2: Application of Deuterated Labels in Quantitative Mass Spectrometry
TechniquePrincipleRole of Deuterated LabelOutcome
Internal StandardizationA known amount of a "heavy" labeled compound is added to a sample containing the "light" analyte.The deuterated compound (e.g., this compound) serves as the internal standard. acs.orgAbsolute quantification of the analyte by comparing the MS signal of the light analyte to the heavy standard.
Chemical Isotope Labeling (CIL)Two samples (e.g., control vs. treated) are labeled with light and heavy isotopic reagents, respectively. meliomics.comThe deuterium in the "heavy" reagent creates a specific mass shift for all labeled molecules in one sample.Precise relative quantification by comparing the peak intensities of the light/heavy pairs. meliomics.com
Isobaric Tagging (e.g., DiART)Peptides from multiple samples are labeled with tags of the same total mass but with different isotopic distributions. acs.orgnih.govDeuterium is used as one of the heavy isotopes in the tag's structure to create unique reporter ion masses. acs.orgresearchgate.netMultiplexed relative quantification of proteins across several samples in a single experiment. acs.org

Computational and Theoretical Frameworks Supporting Deuterium Labeled Research

Computational Modeling of Isotopic Distribution and Mass Isotopomer Analysis in Metabolites

Stable isotope tracing is a cornerstone of metabolic research, and the analysis of mass isotopomer distributions (MIDs) is critical for extracting meaningful flux information. plos.org When a deuterium-labeled substrate such as Isobutylsuccinic Acid-d9 is introduced into a biological system, the deuterium (B1214612) atoms are incorporated into downstream metabolites, creating distinct isotopic patterns detectable by mass spectrometry (MS). nih.gov Computational modeling is indispensable for interpreting these patterns.

The core challenge lies in correcting for the natural abundance of other heavy isotopes (e.g., ¹³C, ¹⁵N) and accurately simulating the expected isotopic distribution for a given metabolic network and flux state. nih.gov Algorithms and software packages are designed to take high-resolution mass spectrometry data and determine the sum formula of a metabolite based on its mass and isotopic pattern. nih.gov This process involves:

Isotope Pattern Simulation: Calculating the theoretical isotopic distribution for a candidate molecule. Advanced algorithms can rapidly compute these patterns, which is vital when searching through large metabolite databases. nih.govwikipedia.org

Natural Abundance Correction: Subtracting the contribution of naturally occurring heavy isotopes to isolate the signal derived from the administered deuterium tracer. nih.gov

Mass Isotopomer Distribution (MID) Analysis: Quantifying the relative abundance of each isotopomer (molecules differing only in their isotopic composition) for a given metabolite. This distribution provides a detailed fingerprint of the metabolic pathways that produced the metabolite. plos.org

For a compound like this compound, computational tools would predict the mass shift and the pattern of deuterium incorporation into subsequent products. For example, if this compound were metabolized via the Krebs cycle, software could model the distribution of the nine deuterium labels across intermediates like fumarate, malate, and oxaloacetate, providing insights into pathway activity.

Several software tools are available to perform these complex calculations, enabling researchers to move from raw MS data to quantitative flux estimates. waters.comresearchgate.netucdavis.edu

Table 1: Hypothetical Mass Isotopomer Distribution (MID) for a Downstream Metabolite Derived from this compound
Mass IsotopomerDescriptionRelative Abundance (%) - ControlRelative Abundance (%) - Labeled
M+0Molecule with no heavy isotopes95.010.0
M+1Molecule with one deuterium atom4.515.0
M+2Molecule with two deuterium atoms0.525.0
M+3Molecule with three deuterium atoms&lt;0.130.0
M+4Molecule with four deuterium atoms&lt;0.115.0
M+5 to M+9Molecules with five to nine deuterium atoms&lt;0.15.0

Application of Flux Balance Analysis (FBA) and Constraints-Based Modeling in Deuterium-Assisted Metabolic Network Studies

Flux Balance Analysis (FBA) is a powerful computational method used to simulate metabolite flow through a genome-scale metabolic network. wikipedia.orgcreative-proteomics.com FBA does not require detailed kinetic information but instead relies on the principle of mass balance at a steady state, where the production rate of each metabolite equals its consumption rate. tau.ac.ilresearchgate.net This principle, combined with other known constraints (e.g., nutrient uptake rates, thermodynamic feasibility), defines a solution space of all possible flux distributions. researchgate.netresearchgate.net

The integration of deuterium labeling data significantly refines FBA by adding powerful new constraints to the model. While traditional FBA might predict a range of possible fluxes for a given pathway, the specific isotopomer distribution data obtained from a deuterium tracer experiment can invalidate many of these solutions, thereby narrowing the predicted flux distribution to a more biologically accurate state. nih.gov

For example, if a model predicts two different pathways can produce a certain metabolite, observing the specific pattern of deuterium incorporation from a labeled precursor like this compound can confirm which pathway is active and quantify its contribution to the total flux. researchgate.net This is particularly valuable for understanding metabolic rewiring in disease states or in response to genetic modifications.

Constraint-based models incorporating stable isotope data are used to:

Validate and Refine Metabolic Models: Isotope tracing can reveal active pathways that were not predicted by the model or show that predicted pathways are inactive. nih.gov

Quantify Flux Partitioning: Determine how metabolic flux is distributed at key branch points in the network.

Elucidate Complex Metabolic Rewiring: Understand how cells adapt their metabolism under different conditions, such as cancer cells rewiring glucose use to support aggressive growth. researchgate.net

Table 2: Comparison of Constraints in Metabolic Modeling
Constraint TypeDescriptionExample without Isotope DataExample with Deuterium Labeling Data
StoichiometryMass balance for all metabolites in the network.S · v = 0 (where S is the stoichiometric matrix and v is the flux vector)S · v = 0
ThermodynamicsEnsures reactions proceed in a thermodynamically feasible direction.Reaction X is reversible.Reaction X is constrained to the forward direction based on product formation.
Nutrient UptakeMeasured rates of substrate consumption.Glucose uptake rate is 10 mmol/gDW/h.Glucose uptake rate is 10 mmol/gDW/h.
Isotopic LabelingConstraints derived from mass isotopomer distributions.Not applicable.The ratio of M+2 to M+1 for Glutamate must be 1.5, constraining the flux through the TCA cycle.

Simulation Approaches for Predicting Deuterium Effects in Complex Biochemical Systems

The substitution of hydrogen with deuterium, as in this compound, does more than just add a traceable mass tag; it can also alter the rates of chemical reactions. nih.gov This phenomenon, known as the Kinetic Isotope Effect (KIE), occurs because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. wikipedia.org Consequently, reactions involving the cleavage of a C-D bond are often slower than those involving a C-H bond. nih.gov The magnitude of this effect can be significant, with reaction rates sometimes decreasing by a factor of 6 to 10. wikipedia.org

Computational simulation approaches are crucial for predicting and interpreting these effects within complex biochemical systems. These models can range from quantum mechanical calculations on individual enzyme active sites to systems-level simulations of entire metabolic pathways.

Key simulation approaches include:

Quantum Mechanics/Molecular Mechanics (QM/MM): These methods model the electronic structure of the enzyme active site to predict the energy barriers for C-H versus C-D bond cleavage, thereby calculating the theoretical or "intrinsic" KIE for a specific enzymatic step. nih.gov

Predictive Models for Drug Metabolism: In pharmaceutical research, computational models are used to predict how deuterium substitution might alter a drug's metabolic stability. By slowing down metabolism at a specific site, deuteration can improve a drug's pharmacokinetic profile. acs.orgresearchgate.net

These simulation tools allow researchers to design more effective isotope tracing experiments and to understand whether an observed change in metabolism is due to a shift in pathway regulation or a direct consequence of the KIE from the deuterium label itself. escholarship.org

Table 3: Hypothetical Kinetic Isotope Effect (KIE) Simulations for an Enzyme Metabolizing Isobutylsuccinic Acid
ParameterValue for Isobutylsuccinic Acid (H)Predicted Value for this compoundImplication
Reaction Rate Constant (k_H / k_D)1.0 (Reference)6.5The reaction is predicted to be 6.5 times slower with the deuterated substrate.
Enzyme Vmax (µmol/min)10015.4Maximum reaction velocity is significantly reduced.
Metabolite Half-life (min)532.5The deuterated compound persists longer in the system.
Flux through Pathway (relative units)1.00.2 - 0.5Overall pathway output is predicted to decrease due to the rate-limiting step.

Emerging Research Directions and Methodological Innovations for Isobutylsuccinic Acid D9 Studies

Integration with Multi-Omics Data for a Systems-Level Understanding of Biological Processes

The integration of data from various "omics" fields—genomics, transcriptomics, proteomics, and metabolomics—offers a comprehensive, systems-level view of biological processes. In this context, Isobutylsuccinic Acid-d9 can serve as a powerful tool to trace the metabolic fate of isobutylsuccinic acid and its impact on interconnected molecular pathways.

By introducing this compound into a biological system, researchers can track the incorporation of the deuterium (B1214612) label into downstream metabolites. This stable isotope tracing provides crucial information on metabolic flux. When this data is integrated with other omics datasets, a more complete picture emerges. For instance, changes in the metabolic flux of this compound could be correlated with alterations in gene expression (transcriptomics) or protein abundance (proteomics) that regulate the relevant metabolic pathways.

Key applications of multi-omics integration with this compound tracing include:

Identifying novel metabolic pathways: By observing the appearance of the deuterium label in unexpected metabolites, new enzymatic reactions or entire pathways involving isobutylsuccinic acid can be discovered.

Understanding disease mechanisms: In disease models, the altered metabolism of this compound can be linked to specific genetic mutations or changes in protein expression, providing insights into the molecular basis of the pathology.

Drug discovery and development: The effect of a drug candidate on the metabolic flux of this compound can be assessed, helping to elucidate its mechanism of action and potential off-target effects.

Interactive Table: Hypothetical Multi-Omics Data Integration with this compound Tracing

Omics Layer Data Type Potential Insights with this compound
Metabolomics Isotope tracing of d9-labeled metabolites Direct measurement of metabolic flux and pathway activity.
Transcriptomics mRNA expression levels Correlation of gene expression with metabolic pathway utilization.
Proteomics Protein abundance and modifications Identification of enzymes and regulatory proteins involved in isobutylsuccinic acid metabolism.

| Genomics | Genetic variations (e.g., SNPs) | Association of genetic variants with altered metabolic phenotypes. |

Advancements in Analytical Techniques for Enhanced Sensitivity and Specificity in Deuterium Detection

The accurate and sensitive detection of deuterated compounds is paramount for the successful application of this compound in metabolic studies. Continuous advancements in analytical instrumentation, particularly in mass spectrometry (MS), are pushing the boundaries of detection and quantification.

High-resolution mass spectrometry (HRMS) platforms, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, offer exceptional mass accuracy and resolution. This allows for the confident identification and differentiation of deuterated isotopologues from the endogenous, unlabeled compound and other interfering species.

Furthermore, tandem mass spectrometry (MS/MS) techniques provide an additional layer of specificity. By fragmenting the parent ion and analyzing the resulting product ions, researchers can confirm the identity of the labeled metabolite and, in some cases, pinpoint the location of the deuterium atoms within the molecule.

Recent advancements in this area include:

Improved ionization techniques: Novel ionization sources enhance the efficiency of ion generation, leading to better sensitivity for low-abundance metabolites.

Advanced data processing software: Sophisticated algorithms are being developed to automate the detection and quantification of labeled species in complex biological matrices, reducing manual data analysis and improving accuracy.

Hyphenated techniques: The coupling of liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (LC-MS, GC-MS) allows for the separation of complex mixtures prior to detection, significantly reducing matrix effects and improving the signal-to-noise ratio.

Exploration of Novel Research Applications Beyond Current Paradigms

While the primary application of this compound lies in metabolic flux analysis, its potential extends to other innovative research areas. The unique properties of deuterium labeling open doors to investigations that were previously challenging.

One such area is Deuterium Metabolic Imaging (DMI) . This non-invasive imaging technique uses magnetic resonance spectroscopy (MRS) to visualize the spatial distribution of deuterated metabolites in living organisms. By administering this compound, it may be possible to map its uptake and conversion in different tissues and organs in real-time, providing a dynamic view of metabolism in a physiological context.

Other potential novel applications include:

Studying protein turnover: If isobutylsuccinic acid is incorporated into amino acids, this compound could be used to measure the synthesis and degradation rates of specific proteins.

Investigating gut microbiome activity: The metabolic activity of gut bacteria can be probed by monitoring the conversion of orally administered this compound into various microbial metabolites.

Elucidating mechanisms of drug action: The impact of pharmaceuticals on specific metabolic pathways can be explored by observing changes in the metabolic fate of this compound.

Development of Automated and High-Throughput Methodologies for Isotopic Analysis

To fully realize the potential of this compound in large-scale studies, such as in clinical research or drug screening, the development of automated and high-throughput analytical methods is crucial. These methodologies aim to increase sample throughput, reduce analysis time, and minimize manual errors.

Key developments in this area include:

Automated sample preparation: Robotic liquid handling systems can automate the extraction and derivatization of metabolites from biological samples, ensuring consistency and freeing up researcher time.

Rapid chromatographic methods: The use of ultra-high-performance liquid chromatography (UHPLC) with shorter columns and faster flow rates significantly reduces the time required for sample analysis without compromising separation efficiency.

High-throughput mass spectrometry: Modern mass spectrometers are equipped with fast scanning capabilities and autosamplers that can analyze hundreds of samples per day.

Integrated data analysis pipelines: Software platforms are being developed to streamline the entire workflow, from data acquisition to statistical analysis and visualization, enabling the rapid interpretation of large datasets.

Interactive Table: Comparison of Traditional vs. High-Throughput Isotopic Analysis

Feature Traditional Analysis High-Throughput Analysis
Sample Preparation Manual Automated (Robotics)
Chromatography HPLC (High-Performance Liquid Chromatography) UHPLC (Ultra-High-Performance Liquid Chromatography)
Analysis Time per Sample 30-60 minutes 5-15 minutes
Sample Throughput Low (tens of samples/day) High (hundreds of samples/day)

| Data Processing | Manual/Semi-automated | Fully automated pipelines |

Q & A

Basic Research Questions

Q. What validated synthetic routes are available for Isobutylsuccinic Acid-d9, and how can purity be ensured?

  • Methodology : Synthesis typically involves isotopic labeling (deuteration) at specific positions using protocols such as acid-catalyzed hydrogen-deuterium exchange or enzymatic methods. Key steps include:

  • Precursor selection : Use of succinic acid derivatives with isobutyl groups and deuterium sources (e.g., D₂O or deuterated reagents).
  • Purification : Chromatographic techniques (HPLC, GC) coupled with deuterium-specific validation via 1H^1\text{H}-NMR (absence of proton signals) and mass spectrometry (MS) to confirm ≥98% isotopic enrichment .
  • Purity validation : Triangulate data from NMR, MS, and elemental analysis to rule out non-deuterated contaminants .

Q. Which analytical techniques are most reliable for characterizing this compound in complex biological matrices?

  • Methodology : Prioritize techniques that differentiate deuterated compounds from endogenous analogs:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Use high-resolution MS (HRMS) with deuterium-specific fragmentation patterns. Optimize collision energy to minimize interference from non-deuterated ions.
  • Nuclear Magnetic Resonance (NMR) : 2H^2\text{H}-NMR or 13C^{13}\text{C}-NMR to confirm deuterium incorporation and structural integrity.
  • Isotopic Ratio Validation : Cross-check with isotopic dilution assays to quantify enrichment levels .

Advanced Research Questions

Q. How can contradictions in isotopic enrichment data for this compound be resolved during metabolic flux studies?

  • Methodology : Address discrepancies through:

  • Cross-validation : Use orthogonal methods (e.g., LC-MS vs. NMR) to confirm isotopic labeling efficiency.
  • Controlled spike-in experiments : Introduce known quantities of deuterated standards into biological samples to assess recovery rates and matrix effects.
  • Statistical modeling : Apply Bayesian frameworks to account for measurement uncertainties and isotopic scrambling .

Q. What experimental design considerations are critical for tracing this compound in endogenous metabolic pathways?

  • Methodology :

  • Stable Isotope Tracing : Administer this compound to cell cultures or model organisms under controlled conditions (e.g., pulse-chase experiments).
  • Time-course sampling : Collect data at multiple time points to capture dynamic incorporation into downstream metabolites.
  • Negative controls : Include non-deuterated analogs to distinguish background signals.
  • Data normalization : Use internal standards (e.g., 13C^{13}\text{C}-labeled metabolites) to correct for instrumental drift .

Q. How can researchers optimize the detection limit of this compound in low-abundance biological samples?

  • Methodology : Enhance sensitivity via:

  • Pre-concentration techniques : Solid-phase extraction (SPE) or derivatization (e.g., esterification) to improve volatility for GC-MS.
  • Advanced ionization methods : Employ nano-electrospray ionization (nano-ESI) or matrix-assisted laser desorption/ionization (MALDI) for low-volume samples.
  • Signal amplification : Use isotopic pattern deconvolution software to isolate deuterated signals from noise .

Literature and Data Analysis

Q. What strategies are effective for identifying conflicting literature on this compound’s metabolic stability?

  • Methodology :

  • Systematic reviews : Use Boolean operators in databases (Web of Science, PubMed) with terms like:
    TI=("this compound" AND ("metabolic stability" OR "deuterium retention")) .
  • Meta-analysis : Apply heterogeneity tests (e.g., I² statistic) to evaluate study variability and identify outliers.
  • Contextual factors : Compare experimental conditions (pH, temperature, model systems) across studies to isolate causes of discrepancies .

Q. How should researchers structure a replication study for this compound synthesis protocols?

  • Methodology :

  • Stepwise documentation : Publish full protocols with exact reagent grades, equipment calibration details, and environmental controls (e.g., humidity for hygroscopic reagents).
  • Open-data practices : Share raw NMR/MS spectra in repositories (e.g., Zenodo) for peer validation.
  • Collaborative verification : Partner with independent labs to replicate results, emphasizing pre-registered experimental designs .

Ethical and Reproducibility Standards

Q. What ethical guidelines apply to using deuterated compounds like this compound in animal studies?

  • Methodology :

  • Regulatory compliance : Adhere to institutional animal care guidelines (e.g., NIH Office of Laboratory Animal Welfare) for deuterium dosing limits.
  • Waste disposal : Follow protocols for deuterated waste to prevent environmental isotopic contamination.
  • Transparency : Disclose deuterium incorporation rates in publications to inform reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.